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Compound of Interest

Compound Name: NG25 trihydrochloride

Cat. No.: B609550 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
NG25 is a potent, ATP-competitive, type II kinase inhibitor with dual specificity for Transforming

Growth Factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7, and Mitogen-Activated

Protein Kinase Kinase Kinase Kinase 2 (MAP4K2 or GCK). By targeting these upstream

kinases in critical signaling cascades, NG25 serves as a powerful pharmacological tool for

investigating cellular processes such as inflammation, apoptosis, and cell proliferation. Its

ability to modulate the NF-κB and MAPK signaling pathways makes it a compound of

significant interest in oncology and immunology research. This guide provides a

comprehensive overview of its technical specifications, biological activity, relevant experimental

protocols, and the signaling pathways it modulates.

Chemical and Physical Properties
NG25 trihydrochloride is the salt form of the active free base, N-[4-[(4-Ethyl-1-

piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)-

benzamide.
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Property Value

CAS Number 1315355-93-1

Molecular Formula C₂₉H₃₀F₃N₅O₂ · 3HCl

Molecular Weight 646.96 g/mol

Appearance White to off-white/beige solid powder.[1][2]

Purity ≥98% (HPLC).[1][2]

Solubility
Soluble in water (e.g., 5 mg/mL, clear solution).

[1][2]

Storage

Store at 2-8°C, protected from light.[1][2] Stock

solutions can be stored at -20°C for one year or

-80°C for two years.[3]
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Biological Activity and Quantitative Data
NG25 functions as a dual inhibitor of TAK1 and MAP4K2, binding to the ATP pocket in a "DFG-

out" conformation characteristic of type II inhibitors. This mechanism effectively blocks the

kinase's ability to phosphorylate downstream substrates.

In Vitro Kinase Inhibitory Activity
The inhibitory potency of NG25 has been characterized against a panel of kinases, revealing

high potency for its primary targets and several off-targets.
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Target IC₅₀ (nM) Assay Type

MAP4K2 21.7 Z'-Lyte Assay

TAK1 149 LanthaScreen Binding

LYN 12.9 Not Specified

CSK 56.4 Not Specified

ABL 75.2 Z'-Lyte Assay

FER 82.3 Not Specified

p38α 102 Z'-Lyte Assay

SRC 113 Not Specified

EphB2 672 Not Specified

ZAK 698 Not Specified

EphA2 773 Not Specified

EphB4 999 Not Specified

ZC1/HGK 3250 Not Specified

RAF1 7590 Not Specified

(Data sourced from

MedChemExpress.[3])

Cellular Activity
In cellular contexts, NG25 effectively inhibits signaling pathways downstream of its targets at

nanomolar concentrations.

Cytokine Signaling: NG25 inhibits the phosphorylation of IKK, p38, and JNK induced by

cytokines like TNFα and IL-1 with an IC₅₀ between 100 and 300 nM in various cell types.[4]

TGFβ Signaling: In TAK1-null Mouse Embryonic Fibroblasts (MEFs), NG25 inhibits TGFβ-

induced MAP4K2 downstream signaling with an IC₅₀ of 100 nM.[4]
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Immunomodulation: NG25 is a potent suppressor of CpG-stimulated IFNα secretion and

CL097-stimulated IFNβ secretion, achieving complete inhibition at 400 nM.[3]

Antiproliferative Effects: NG25 reduces the viability of various breast cancer cell lines in a

dose-dependent manner.[3]

In Vivo Pharmacokinetics (Mouse)
Pharmacokinetic studies have been performed, providing key parameters for in vivo

experimental design.

Parameter Value

T₁/₂ 2.0 hours

CL 80.8 mL/min/Kg

Vss 11.9 L/Kg

F (%) 70% (Bioavailability)

(Data sourced from Gray Lab, J Med Chem.

2014 jm500480k.[4])

Signaling Pathways Modulated by NG25
NG25 primarily exerts its effects by inhibiting the TAK1 and MAP4K2 kinases, which are central

nodes in several signaling pathways.

TAK1 Signaling Pathway
TAK1 is a key mediator of pro-inflammatory and stress-response pathways. It is activated by

stimuli such as TNF-α, IL-1, and lipopolysaccharide (LPS). Once activated, TAK1

phosphorylates and activates two major downstream cascades: the IKK complex (leading to

NF-κB activation) and the MKKs (leading to JNK and p38 activation). NG25's inhibition of TAK1

blocks these downstream events.
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Caption: NG25 inhibits the TAK1 signaling pathway.
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MAP4K2 Signaling Pathway
The signaling network for MAP4K2 (GCK) is less defined than for TAK1. It is known to be

activated by stimuli like TNF-α and can participate in the JNK signaling cascade. Some

evidence also suggests a role in mediating TGFβ signals to p38, independent of TAK1. More

recent studies link MAP4K2 to the Hippo and autophagy pathways in response to energy

stress.
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Caption: NG25 inhibits the less-defined MAP4K2 signaling pathway.

Experimental Protocols
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The following protocols are representative methodologies for using NG25 to study its effects on

cell signaling and viability. They are based on published studies and should be optimized for

specific cell lines and experimental conditions.

Protocol: Inhibition of TAK1-Mediated Signaling
(Western Blot)
This protocol describes how to assess NG25's ability to inhibit the phosphorylation of

downstream targets of TAK1, such as p38, and prevent the degradation of IκBα in response to

a stimulus.

1. Cell Culture and Treatment:

Plate breast cancer cells (e.g., T-47D, MCF7) in complete medium and grow to 70-80%
confluency.
Pre-treat cells with NG25 (e.g., 2 µM) or vehicle control (e.g., DMSO) for 1-2 hours.
Stimulate the cells with an appropriate agonist, such as Doxorubicin (20 µM), for various time
points (e.g., 0, 2, 4, 6 hours).[3]

2. Protein Lysate Preparation:

After treatment, place plates on ice and wash cells twice with ice-cold PBS.
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each plate.
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
Incubate on ice for 30 minutes with occasional vortexing.
Centrifuge at 14,000 x g for 15 minutes at 4°C.
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA
assay.

3. Western Blotting:

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5-10
minutes.
Load samples onto an SDS-PAGE gel and perform electrophoresis to separate proteins by
size.
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room
temperature.
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Incubate the membrane with primary antibodies against p-p38, total p38, IκBα, and a loading
control (e.g., β-actin) overnight at 4°C with gentle agitation.
Wash the membrane three times with TBST for 10 minutes each.
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room
temperature.
Wash the membrane three times with TBST for 10 minutes each.
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands
using a digital imager or X-ray film.

Protocol: Cell Viability Assay (MTT/WST-1 Assay)
This protocol measures the effect of NG25 on the metabolic activity of cancer cells, which is an

indicator of cell viability and proliferation.

1. Cell Plating:

Seed breast cancer cells (e.g., MDA-MB-231, BT-549) in a 96-well plate at a density of
5,000-10,000 cells/well in 100 µL of complete medium.
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

Prepare a serial dilution of NG25 in complete medium.
Remove the old medium from the wells and add 100 µL of medium containing various
concentrations of NG25 (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

3. Viability Measurement:

Add 10 µL of MTT (5 mg/mL in PBS) or WST-1 reagent to each well.
Incubate for 2-4 hours at 37°C. For MTT, this allows for the formation of formazan crystals.
If using MTT, add 100 µL of DMSO to each well and pipette up and down to dissolve the
formazan crystals.
Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm
for MTT, 450 nm for WST-1).

4. Data Analysis:

Subtract the background absorbance from a blank well (medium only).
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Normalize the absorbance values of treated wells to the vehicle control wells (representing
100% viability).
Plot the percentage of cell viability against the log concentration of NG25 and fit a dose-
response curve to calculate the IC₅₀ value.

Experimental and Logical Workflows
A typical research workflow to characterize the effects of NG25 involves a multi-step process

from initial hypothesis to detailed mechanistic studies.
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1. In Vitro Viability/Cytotoxicity Assay
(e.g., MTT, WST-1)

Determine IC₅₀

2. Target Engagement Assay
(Western Blot for p-p38, p-JNK, IκBα)

Confirm pathway inhibition

Select effective
concentrations

3. Functional/Phenotypic Assay
(e.g., Migration, Apoptosis, Cytokine ELISA)

Confirm on-target
effect

4. Mechanistic Study
(e.g., Gene knockdown, Rescue experiments)

Investigate deeper
mechanism

5. In Vivo Model Validation
(e.g., Xenograft mouse model)

Assess efficacy & PK/PD

Validate in a
complex system

Conclusion:
Elucidate the role of TAK1/MAP4K2

in the studied biological context
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Caption: A logical workflow for investigating NG25's biological effects.
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Synthesis Outline
The synthesis of NG25 involves a multi-step process culminating in the coupling of two key

fragments.

Reagents & Conditions

3-(1H-pyrrolo[2,3-b]pyridin
-4-yloxy)-4-methylbenzoic acid

tert-butyl 4-((4-amino-2-(trifluoro
methyl)phenyl)methyl)
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d
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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